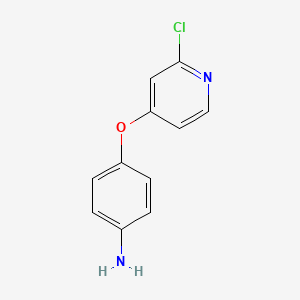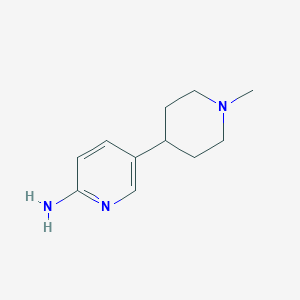
5-(1-Methylpiperidin-4-yl)pyridin-2-amine
描述
5-(1-Methylpiperidin-4-yl)pyridin-2-amine is a chemical compound with the molecular formula C11H17N3 . It is also known by other synonyms such as 2-Amino-5-(1-methyl-4-piperidinyl)pyridine .
Molecular Structure Analysis
The molecular structure of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine consists of 11 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms . The InChI code for this compound isInChI=1S/C11H17N3/c1-14-6-4-9(5-7-14)10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3,(H2,12,13) . Physical And Chemical Properties Analysis
The molecular weight of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine is 191.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 191.142247555 g/mol . The topological polar surface area is 42.2 Ų .科学研究应用
Synthesis and Derivative Creation
A study by Ahmad et al. (2017) describes the synthesis of novel pyridine derivatives using a palladium-catalyzed Suzuki cross-coupling reaction. They explored the synthesis of these derivatives, including density functional theory (DFT) studies, to identify potential candidates for chiral dopants in liquid crystals, anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).
Structural Characterization
Böck et al. (2020) focused on the structural characterization of polymorphs derived from pyridine-based compounds, examining their crystal and molecular structures. This study contributes to understanding the molecular architecture and potential applications of such compounds (Böck et al., 2020).
Catalytic Applications
Nyamato et al. (2015) investigated (imino)pyridine palladium(II) complexes as selective ethylene dimerization catalysts. Their study included the synthesis of various (imino)pyridine ligands and palladium complexes, demonstrating potential applications in catalysis (Nyamato et al., 2015).
Transition Metal Complexes
Schmidt et al. (2011) discussed the creation of transition metal complexes using a pentadentate amine/imine ligand containing a hexahydropyrimidine core. This study highlights the potential for these complexes in various chemical applications (Schmidt et al., 2011).
Catalysts for Polymerization
Deeken et al. (2006) explored group 10 metal aminopyridinato complexes for applications as catalysts in aryl-Cl activation and hydrosilane polymerization. This research offers insights into the use of these complexes in polymer science (Deeken et al., 2006).
属性
IUPAC Name |
5-(1-methylpiperidin-4-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-14-6-4-9(5-7-14)10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFJGFXLBSZLIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Methylpiperidin-4-yl)pyridin-2-amine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

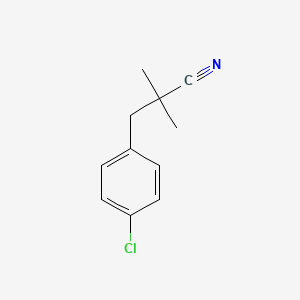
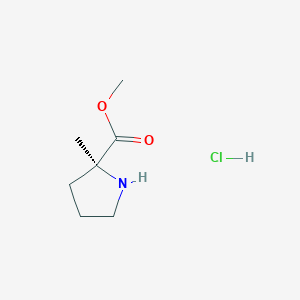
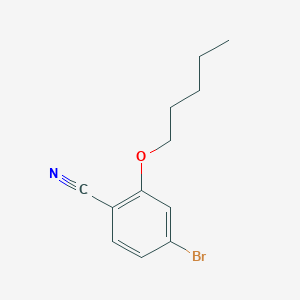
![(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B1456954.png)
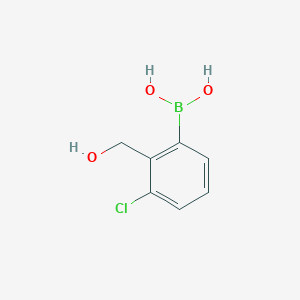
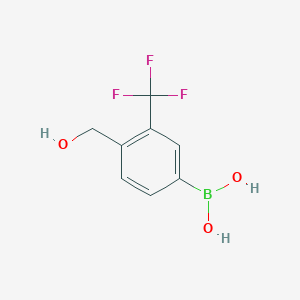

![Methyl 3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1456958.png)
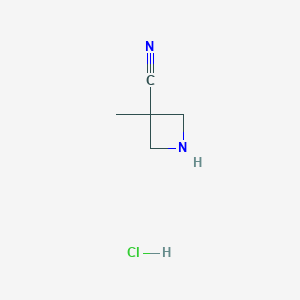
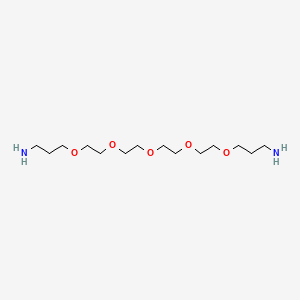
![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B1456961.png)
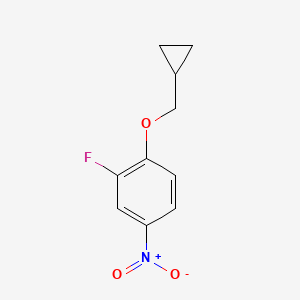
![6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1456963.png)
